N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of a chemical compound refers to the process of creating the compound, usually by reacting simpler substances together. This often involves multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, or how the compound behaves under different types of stress (heat, light, etc.) .Physical and Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .Scientific Research Applications
Antimycobacterial Activity
Nitrobenzamide derivatives have been explored for their potent in vitro antitubercular activity. A series of novel compounds were synthesized, with certain derivatives displaying considerable efficacy against Mycobacterium tuberculosis. This suggests potential applications of similar nitrobenzamide compounds, including N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzamide, in developing treatments for tuberculosis and related mycobacterial infections (Wang et al., 2019).
Synthetic Methodologies
Research into novel synthetic methodologies for heterocyclic compounds has led to the development of efficient strategies utilizing benzamidines and nitrobenzamide derivatives. These methods facilitate the construction of quinazoline and similar frameworks, indicating the role of nitrobenzamide derivatives in synthesizing biologically active heterocycles with potential pharmaceutical applications (Ohta et al., 2010).
Pesticide Synthesis
The synthesis of chlorantraniliprole, a prominent insecticide, from 3-methyl-2-nitrobenzoic acid, through intermediate steps involving benzamide derivatives, underscores the importance of nitrobenzamide compounds in agrochemical development. This process exemplifies the utility of such compounds in the synthesis of complex molecules with significant applications in pest management (Chen Yi-fen et al., 2010).
Molecular Complexation and Crystal Engineering
The study of molecular complexes involving nitrofurantoin and benzamide derivatives highlights their potential in creating new solid forms of pharmaceutical compounds through co-crystal formation. Such research indicates the applicability of nitrobenzamide derivatives in modifying drug properties and enhancing the stability or solubility of active pharmaceutical ingredients (Vangala et al., 2013).
Anticonvulsant Activity
The exploration of 4-nitro-N-phenylbenzamides for their anticonvulsant properties reveals the potential therapeutic value of nitrobenzamide derivatives in neurological conditions. Certain compounds within this series exhibited significant efficacy in preclinical models, suggesting a pathway for developing new treatments for epilepsy and related disorders (Bailleux et al., 1995).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been found to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to play a role in the blood coagulation cascade, being activated by both the intrinsic and the extrinsic pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have shown antithrombotic efficacy and preferable pharmacokinetic profiles .
Action Environment
The spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-10-14(7-8-16(12)20-9-3-6-17(20)22)19-18(23)13-4-2-5-15(11-13)21(24)25/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESOSEPPIQWZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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